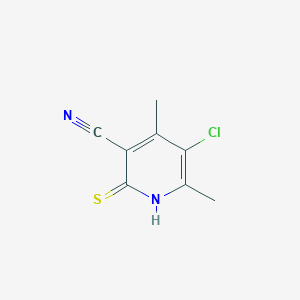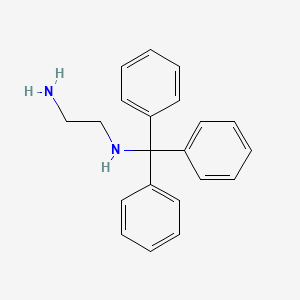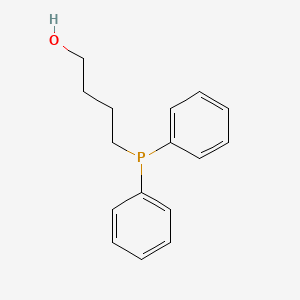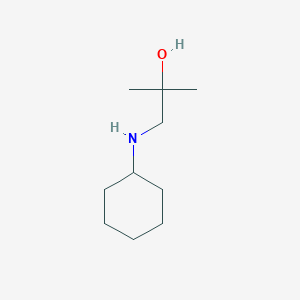
4-Chlorobutylphosphonic acid
Descripción general
Descripción
4-Chlorobutylphosphonic acid is a chemical compound with the molecular formula C4H10ClO3P . It has an average mass of 172.547 Da and a monoisotopic mass of 172.005615 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 phosphorus atom .Aplicaciones Científicas De Investigación
Overview of Phosphonic Acids
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are utilized in various applications due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. They are employed in diverse research fields, including chemistry, biology, and physics. Applications encompass bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, functionalization of surfaces, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).
Functionalization of Poly[aryloxyphosphazenes]
Phosphonic acids are used in the synthesis of functionalized poly[aryloxyphosphazenes]. These polymers, specifically phenylphosphonic acid functionalized variants, are promising as proton-conducting membranes in fuel cells, highlighting their application in energy-related research (Allcock et al., 2002).
Synthesis and Characterization of Zirconium Phosphonates
The preparation of zirconium 4-sulfophenylphosphonates, using 4-sulfophenylphosphonic acid, demonstrates an application in material science. These compounds, with their layered structure and strong acidic hydrogen on the sulfonic group, show considerable promise for use as components of composite proton exchange membranes in fuel cells due to their high protonic conductivity (Zima et al., 2010).
Magnetic Properties of Metal-Phosphonate Frameworks
Metal phosphonates, synthesized using phosphonic acid ligands like 4-(1,2,4-triazol-4-yl)phenylphosphonic acid, are explored for their magnetic properties. The study of these 2-dimensional layered metal phosphonates contributes to the understanding of antiferromagnetic interactions in magnetic materials (Zhai et al., 2013).
Phosphonate-Based Corrosion Inhibitors
α-Aminophosphonates, such as diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, demonstrate significant inhibition of mild steel corrosion in acidic solutions. Their effectiveness in industrial applications like pickling processes showcases an important practical application of phosphonates in material preservation and engineering (Gupta et al., 2017).
Mecanismo De Acción
Target of Action
4-Chlorobutylphosphonic acid is a type of phosphonic acid compound . Phosphonic acids are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
The mode of action of phosphonic acids, in general, is complex. They can act directly on fungi, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate . .
Biochemical Pathways
Phosphonates, including this compound, are known to affect various biochemical pathways. For instance, they have been shown to alter fungal metabolism without reducing the growth rate . .
Pharmacokinetics
In general, the pharmacokinetic processes of drugs are often first-order, although zero-order also accounts for some processes such as the process of absorption .
Result of Action
In general, phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .
Action Environment
It is known that the broad application of phosphonic acids arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Propiedades
IUPAC Name |
4-chlorobutylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPJVKBALJCJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627643 | |
| Record name | (4-Chlorobutyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7582-38-9 | |
| Record name | (4-Chlorobutyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)

![Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane](/img/structure/B3056919.png)

![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)
![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)



